molecular formula C14H15N3O2S B14998969 7-(4-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(4-Methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B14998969
M. Wt: 289.35 g/mol
InChI Key: DMXXDMWJMGRESN-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound belonging to the thiazole family Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or fluorescence .

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes. It is being studied for its ability to modulate biological pathways and its potential therapeutic applications .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of a methoxyphenyl group and a methylamino group attached to the thiazole ring. This structural feature imparts distinct electronic properties and enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H15N3O2S/c1-15-14-17-13-12(20-14)10(7-11(18)16-13)8-3-5-9(19-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

DMXXDMWJMGRESN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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